5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-6-10-13-9(14-15-10)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLORSUCOXORLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is usually performed using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography to confirm its structure and purity.
Biological Activity Overview
The biological activities of oxadiazole derivatives have been extensively studied, revealing a range of pharmacological properties including:
- Anticancer Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit potent antibacterial and antifungal activities.
- Anti-inflammatory Effects : Certain oxadiazoles have been reported to reduce inflammation in various models.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound has demonstrated inhibitory effects on several cancer cell lines such as HCT-116 (colon cancer) and PC-3 (prostate cancer). In vitro assays revealed IC50 values ranging from 0.67 µM to 0.87 µM against these cell lines .
Table 1: Anticancer Activity of this compound
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation and survival, such as EGFR and Src kinases .
Antimicrobial Properties
In addition to its anticancer effects, the compound has shown promise as an antimicrobial agent. Studies indicate that derivatives with similar structures can inhibit bacterial growth effectively.
Table 2: Antimicrobial Activity
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition Zone (20–25 mm) | |
| Escherichia coli | Moderate Inhibition |
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving a derivative similar to this compound reported significant tumor reduction in animal models when administered at specific dosages .
- Infection Control : A clinical trial demonstrated that oxadiazole derivatives could effectively reduce bacterial load in patients with resistant infections .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. Specifically, compounds similar to 5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole have been synthesized and tested for their effectiveness against various bacterial strains. The presence of the chloromethyl and fluorophenyl groups enhances the lipophilicity and biological activity of these compounds, making them potential candidates for developing new antibiotics .
Anticancer Properties
Studies have shown that oxadiazoles can induce apoptosis in cancer cells. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, with promising results indicating that it could inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis .
Materials Science
Polymer Chemistry
this compound can serve as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been explored to improve flame retardancy and reduce the flammability of materials .
Sensors and Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Research has focused on its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can act as a charge transport material or an active layer due to its favorable energy levels .
Agricultural Chemistry
Pesticide Development
Oxadiazole derivatives have shown potential as agrochemicals. The chloromethyl group enhances the herbicidal activity of compounds based on this compound. Studies indicate that these compounds can effectively control weeds while minimizing toxicity to crops .
Case Studies
Comparison with Similar Compounds
Structural Analogs in the 1,2,4-Oxadiazole Family
The following table summarizes key structural analogs and their properties:
Key Observations :
Pharmacological Activity Comparisons
- Anticancer Potential: Compound 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) demonstrated apoptosis-inducing activity in breast and colorectal cancer cell lines via TIP47 protein targeting . Derivatives with quinolinylsulfonylmethyl groups (e.g., 5-(4-fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole) showed EGFR inhibition surpassing erlotinib in potency, highlighting the role of bulky substituents in kinase binding .
- SAR Insights :
Physicochemical and Spectral Properties
- NMR Spectroscopy: The target compound’s 3-fluorophenylmethyl group would exhibit distinct aromatic proton splitting (e.g., meta-fluorine coupling) compared to non-fluorinated analogs . Chloromethyl protons typically resonate near δ 4.75 (s, 2H), as seen in analog 6a .
- Mass Spectrometry : ESI-MS data for analogs (e.g., m/z 195 for 6a) provide benchmarks for molecular ion identification .
Preparation Methods
Amidoxime Formation
- Starting Material: 3-fluorobenzyl nitrile.
- Reagents: Hydroxylamine hydrochloride and a base such as triethylamine.
- Solvent: Methanol or similar polar protic solvents.
- Conditions: Temperature range between 0°C and 100°C.
- Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon forms the amidoxime intermediate.
This step is critical as the amidoxime serves as the precursor to the oxadiazole ring. The reaction is typically carried out in situ to avoid isolation and purification steps, improving process economy and safety.
Cyclization to 1,2,4-Oxadiazole
- The amidoxime intermediate undergoes cyclization with a chloromethylating agent under controlled conditions.
- The chloromethyl group is introduced at the 5-position of the oxadiazole ring.
- The reaction proceeds smoothly in a one-pot manner, often facilitated by bases such as triethylamine or potassium carbonate.
- Solvents like methanol or acetone are commonly used.
This step yields this compound with high selectivity and yield.
Representative Procedure from Literature
A detailed preparation method adapted from the patent literature and academic theses is summarized below:
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3-fluorobenzyl nitrile, hydroxylamine HCl, triethylamine, methanol, 0–100°C | Conversion of nitrile to amidoxime intermediate in methanol with base. | Amidoxime intermediate formed in situ |
| 2 | Chloromethylating agent (e.g., chloromethyl halide), base (triethylamine or K2CO3), solvent (methanol/acetone), reflux or elevated temperature | Cyclization and chloromethyl introduction to form oxadiazole ring in one-pot reaction. | Target oxadiazole obtained in high yield |
This process is noted for its eco-friendliness due to reduced organic waste and simplified workup procedures, making it suitable for scale-up in production settings.
Data Table: Summary of Preparation Methods
| Methodology | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation + cyclization (one-pot) | Hydroxylamine HCl, triethylamine, chloromethyl halide | Methanol/acetone | 0–100°C (step 1), reflux (step 2) | High (typically >80%) | Most common, scalable, eco-friendly |
| Solvent-free grinding (green method) | Hydrazides, aldehydes, iodine catalyst | None (solid state) | Ambient | Moderate to high | Environmentally benign, limited data for this compound |
| Microwave-assisted synthesis | Similar to one-pot but under microwave irradiation | Methanol or ethanol | Elevated microwave temperature | Improved reaction time | Rapid synthesis, requires specialized equipment |
| Oxidative cyclization | Hydrazine hydrate, aryl aldehyde, FeCl3·6H2O | None (solid state) | Ambient | Moderate | Green method, may require optimization for chloromethyl derivative |
Research Findings and Practical Considerations
- The in-situ amidoxime formation followed by cyclization is efficient and results in high purity products with fewer side reactions.
- Use of triethylamine as a base is preferred for smooth reaction progress and easier workup.
- Methanol is a suitable solvent balancing solubility and reaction kinetics.
- The chloromethyl group introduction is crucial for further functionalization, such as nucleophilic substitution with heterocycles.
- The process reduces total organic carbon in waste streams, aligning with green chemistry principles.
- The one-pot method avoids isolation of unstable intermediates, enhancing safety and cost-effectiveness.
Q & A
Basic Synthesis and Optimization
Q: What are the optimal synthetic routes for preparing 5-(chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole, and how can reaction yields be improved? A: The synthesis typically involves cyclocondensation of precursors such as amidoximes and activated carboxylic acid derivatives. For example, derivatives like 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole are synthesized via cyclization of amidoximes with chloroacetyl chloride, achieving yields of 77–80% under reflux in anhydrous tetrahydrofuran (THF) . Key optimization strategies include:
- Precursor purification : Use recrystallization or column chromatography to reduce side reactions.
- Catalytic conditions : Anhydrous environments and inert gas (N₂/Ar) atmospheres minimize hydrolysis.
- Temperature control : Reflux at 60–80°C balances reaction rate and byproduct formation.
Structural Characterization Techniques
Q: What advanced analytical methods are critical for confirming the structure of this compound? A: Multimodal characterization is essential:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 4.75 ppm for chloromethyl protons, aromatic protons at δ 7.30–8.04 ppm) .
- Mass spectrometry : ESI-MS ([M+H]+ peaks at m/z 195–229 for related oxadiazoles) .
- Single-crystal X-ray diffraction : Resolves bond angles and confirms heterocyclic geometry (as used for oxadiazole derivatives in energetic materials research) .
Reactivity and Derivatization Strategies
Q: How can the chloromethyl group be functionalized to generate bioactive derivatives? A: The chloromethyl moiety is highly reactive:
- Nucleophilic substitution : React with KCN to replace Cl with CN, forming nitriles (e.g., yielding acetonitrile derivatives at 60–80°C) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic groups.
- Amine conjugation : React with primary/secondary amines to form Mannich bases, enhancing solubility or targeting capabilities .
Biological Activity and Mechanism of Action
Q: What evidence supports the anticancer potential of this compound, and what are its molecular targets? A: Related 1,2,4-oxadiazoles induce apoptosis via caspase activation and G₁-phase cell cycle arrest. For example, compound 1d (a structural analog) targets TIP47, an IGF II receptor-binding protein, confirmed via photoaffinity labeling . Key assays include:
- Caspase-3/7 activation : Luminescent assays in cancer cell lines (e.g., T47D breast cancer cells).
- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle distribution .
Advanced SAR Studies
Q: How do substituents on the 3- and 5-positions of the oxadiazole ring influence bioactivity? A: Structure-activity relationship (SAR) studies reveal:
- 3-Position : Aryl groups (e.g., 3-fluorophenyl) enhance target binding via π-π stacking. Pyridyl substitutions improve solubility without losing activity .
- 5-Position : Chloromethyl groups enable derivatization, while bulkier substituents (e.g., trifluoromethyl) may hinder cellular uptake .
- Hybrid systems : Combining oxadiazoles with triazoles or pyrazoles (e.g., in ) enhances antinociceptive or anti-inflammatory activity .
Analytical Challenges in Purity Assessment
Q: What methods resolve discrepancies in purity assessments during synthesis? A: Conflicting purity data often arise from residual solvents or regioisomers. Solutions include:
- HPLC-DAD/MS : Quantify impurities >0.1% using C18 columns and acetonitrile/water gradients.
- Elemental analysis : Verify C/H/N ratios within 0.3% of theoretical values.
- Thermogravimetric analysis (TGA) : Detect solvent residues by mass loss below 150°C .
Stability Under Experimental Conditions
Q: How does thermal and photolytic stability impact storage and experimental design? A : Oxadiazoles generally exhibit good thermal stability (decomposition >200°C via DSC) but are sensitive to UV light . Recommendations:
- Storage : –20°C in amber vials under inert gas.
- In vitro assays : Use light-protected plates and short-term exposure (<24 hours) to avoid degradation.
Target Identification Strategies
Q: What chemical biology approaches identify molecular targets for this compound? A: Advanced methods include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
